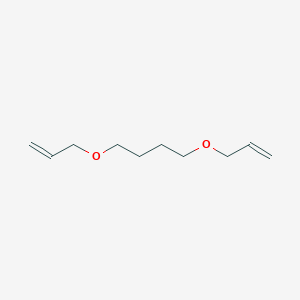

1,4-Bis(allyloxy)butane

Description

Properties

IUPAC Name |

1,4-bis(prop-2-enoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-4H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXPDQHPOSLLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCCCOCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163590 | |

| Record name | 1,4-Bis(allyloxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1471-16-5 | |

| Record name | 1,4-Bis(2-propen-1-yloxy)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1471-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(allyloxy)butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001471165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(allyloxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(allyloxy)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Bis Allyloxy Butane and Its Derivatives

Established Synthetic Pathways for 1,4-Bis(allyloxy)butane

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely employed method for the preparation of symmetrical and unsymmetrical ethers. The reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. masterorganicchemistry.comorganicchemistrytutor.com In the context of this compound synthesis, this can be approached in two primary ways: by reacting a dialkoxide of 1,4-butanediol (B3395766) with an allyl halide, or by reacting 1,4-dihalobutane with an allyl alkoxide.

The fundamental mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether bond. masterorganicchemistry.com For the synthesis of this compound, a strong base is required to deprotonate both hydroxyl groups of 1,4-butanediol to form the corresponding dialkoxide. This dianion then reacts with two equivalents of an allyl halide.

Alternatively, starting from 1,4-dihalobutane, an allyl alkoxide, prepared by reacting allyl alcohol with a strong base, can act as the nucleophile to displace both halide atoms.

Reactions Involving 1,4-Butanediol Precursors

1,4-Butanediol is a common and versatile precursor for the synthesis of this compound. The direct reaction of 1,4-butanediol with an allylating agent is a primary route. This transformation is typically carried out under basic conditions to facilitate the deprotonation of the hydroxyl groups, thereby increasing their nucleophilicity.

The reaction of 1,4-butanediol with allyl chloride in the presence of aqueous sodium hydroxide (B78521) can lead to the formation of both the mono- and di-O-allylated products. researchgate.net The reaction proceeds in a consecutive manner, where 4-allyloxybutan-1-ol is formed first, which can then undergo a second allylation to yield this compound. researchgate.net Controlling the stoichiometry of the reactants and the reaction conditions is crucial to selectively obtain the desired disubstituted product.

To drive the reaction towards the formation of the dialkoxide for subsequent reaction, strong bases such as sodium hydride (NaH) are often employed. The reaction of 1,4-butanediol with NaH would generate the disodium salt of 1,4-butanediol, which can then react with an allyl halide like allyl bromide to furnish this compound.

Below is a representative reaction scheme for the synthesis of this compound from 1,4-butanediol:

A general reaction scheme for the synthesis of this compound from 1,4-butanediol and an allyl halide (X = Cl, Br, I) in the presence of a base.

A general reaction scheme for the synthesis of this compound from 1,4-butanediol and an allyl halide (X = Cl, Br, I) in the presence of a base.Syntheses from 1,4-Dibromobutane

An alternative established pathway to this compound involves using 1,4-dibromobutane as the electrophilic starting material. This compound can be synthesized from 1,4-butanediol by reaction with hydrobromic acid and sulfuric acid. prepchem.com

In this approach, allyl alcohol is first converted to its corresponding alkoxide, typically by treatment with a strong base like sodium metal or sodium hydride. The resulting sodium allyloxide then acts as the nucleophile, displacing the bromide ions from 1,4-dibromobutane in a double SN2 reaction to form the target diether.

This method offers a clear and direct route to the desired product, with the formation of two new carbon-oxygen bonds. Careful control of the reaction conditions is necessary to ensure complete disubstitution and minimize potential side reactions.

Advanced Catalytic Syntheses

To improve reaction efficiency, selectivity, and sustainability, advanced catalytic methods have been developed for the synthesis of ethers like this compound.

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This is particularly useful for the Williamson ether synthesis where the alkoxide may be in the aqueous phase and the alkyl halide in the organic phase.

In the synthesis of this compound from 1,4-butanediol and an allyl halide, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium hydrogen sulfate, Bu₄N⁺HSO₄⁻), can be employed. researchgate.net The catalyst transports the hydroxide ions from the aqueous phase to the organic phase, where they deprotonate the 1,4-butanediol. The resulting alkoxide then reacts with the allyl halide in the organic phase. This method can enhance reaction rates and allow for the use of less expensive bases like sodium hydroxide.

The use of PTC can lead to higher yields and selectivity under milder reaction conditions compared to traditional methods.

Selective O-Allylation Strategies

Achieving selective di-O-allylation of 1,4-butanediol to produce this compound, while avoiding the formation of the mono-allylated intermediate, is a key challenge. As the O-allylation of 1,4-butanediol is a consecutive reaction, the formation of 4-allyloxybutan-1-ol is a competing process. researchgate.net

To favor the formation of the disubstituted product, reaction conditions can be optimized. This includes using a molar excess of the allylating agent and the base relative to 1,4-butanediol. The choice of solvent and temperature can also influence the selectivity of the reaction. While specific catalytic systems for the selective di-O-allylation of 1,4-butanediol are not extensively detailed in the provided search results, the principles of reaction engineering can be applied to maximize the yield of this compound.

For instance, by carefully controlling the addition rate of the reactants and monitoring the reaction progress, it is possible to drive the equilibrium towards the desired di-ether.

Asymmetric Synthesis of Chiral this compound Derivatives

The asymmetric synthesis of chiral this compound derivatives is a specialized area of organic chemistry focused on the creation of enantiomerically pure or enriched forms of these molecules. The core challenge lies in the stereocontrolled introduction of one or more chiral centers. While direct asymmetric synthesis of this compound itself is not extensively documented, the primary strategy involves the synthesis of a chiral 1,4-diol precursor, which can then be subjected to allylation. The chirality is established during the formation of the diol backbone. Key methodologies for achieving this include asymmetric hydrogenation of 1,4-dicarbonyl compounds and enzymatic resolutions or reductions.

A prominent method for synthesizing chiral 1,4-diols is the asymmetric hydrogenation of 1,4-diketones. This approach utilizes chiral catalysts to control the stereochemical outcome of the reduction of the two ketone moieties. Transition metal complexes, particularly those of iridium and ruthenium with chiral ligands, have proven to be highly effective in this transformation. These catalysts create a chiral environment around the substrate, directing the hydrogenation to occur from a specific face of the carbonyl group, thus leading to the formation of a specific stereoisomer of the diol. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity and diastereoselectivity.

For instance, the asymmetric hydrogenation of 1,4-diaryl-1,4-diketones has been successfully achieved with high stereocontrol. An iridium complex bearing the f-amphox ligand has been shown to catalyze this reaction, affording a range of 1,4-diarylbutane-1,4-diols in excellent yields and with exceptional enantioselectivities (up to >99.9% ee) and diastereoselectivities (up to >100:1 dr). Similarly, a ruthenium catalyst system, trans-RuCl2[(S)-BINAP)][(S)-Daipen], has been employed for the asymmetric hydrogenation of diaryl 1,4-diketones, also yielding products with excellent enantio- and diastereoselectivities (up to >99% ee and de). While these examples focus on diaryl derivatives, the principles can be extended to the synthesis of chiral aliphatic 1,4-diols, the direct precursors to chiral this compound.

Enzymatic methods offer a powerful alternative for the asymmetric synthesis of chiral aliphatic diols. Enzymes, such as oxidoreductases, can exhibit high stereoselectivity in the reduction of dicarbonyl compounds or in the kinetic resolution of racemic diols. For example, a continuous production process for optically pure (2R,5R)-hexanediol has been developed using whole cells of Lactobacillus kefir as a biocatalyst for the reduction of 2,5-hexanedione. This biocatalytic process achieves nearly quantitative conversion with enantioselectivity and diastereoselectivity greater than 99%. Such enzymatic approaches are attractive due to their high selectivity, mild reaction conditions, and environmental compatibility.

The following data tables summarize key research findings in the asymmetric synthesis of chiral 1,4-diol precursors.

Table 1: Asymmetric Hydrogenation of 1,4-Diketones

Click to view data

| Catalyst | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| Ir/f-amphox | 1,4-Diphenylbutane-1,4-dione | (1R,4R)-1,4-Diphenylbutane-1,4-diol | >99 | >100:1 | >99.9 |

| Ir/f-amphox | 1,4-Bis(4-methylphenyl)butane-1,4-dione | (1R,4R)-1,4-Bis(4-methylphenyl)butane-1,4-diol | 98 | >100:1 | >99.9 |

| Ir/f-amphox | 1,4-Bis(4-methoxyphenyl)butane-1,4-dione | (1R,4R)-1,4-Bis(4-methoxyphenyl)butane-1,4-diol | >99 | >100:1 | >99.9 |

| trans-RuCl2[(S)-BINAP)][(S)-Daipen] | 1,4-Diphenylbutane-1,4-dione | (1S,4S)-1,4-Diphenylbutane-1,4-diol | >99 | >99:1 | >99 |

| trans-RuCl2[(S)-BINAP)][(S)-Daipen] | 1,4-Bis(2-naphthyl)butane-1,4-dione | (1S,4S)-1,4-Bis(2-naphthyl)butane-1,4-diol | >99 | >99:1 | >99 |

Table 2: Biocatalytic Synthesis of Chiral Aliphatic Diols

Click to view data

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Diastereomeric Excess (de %) |

| Lactobacillus kefir | 2,5-Hexanedione | (2R,5R)-Hexanediol | ~100 | >99 | >99 |

| Lyase and Oxidoreductase | Acetaldehyde | 2,3-Butanediol | - | 72 - >99 | - |

| Lyase and Oxidoreductase | Propanal | 3,4-Hexanediol | - | 72 - >99 | - |

Once the chiral 1,4-diol has been synthesized and purified, it can be converted to the corresponding chiral this compound derivative through a standard Williamson ether synthesis. This involves deprotonation of the diol's hydroxyl groups with a suitable base, such as sodium hydride, followed by reaction with an allyl halide, typically allyl bromide or allyl chloride. This two-step sequence, involving asymmetric synthesis of the diol followed by allylation, represents a robust and versatile strategy for accessing enantiomerically enriched this compound derivatives.

Reaction Pathways and Functionalization of 1,4 Bis Allyloxy Butane

Epoxidation Reactions and Mechanistic Investigations

Epoxidation of the allyl groups in 1,4-bis(allyloxy)butane yields valuable diepoxide monomers, such as 1,4-bis(glycidyloxy)butane, which are crucial precursors for epoxy resins and other polymeric materials. The process typically involves the conversion of one or both double bonds into oxirane rings.

Catalytic Epoxidation with Hydrogen Peroxide Systems

The epoxidation of this compound can be effectively carried out using hydrogen peroxide (H₂O₂) as an oxidant in a two-phase medium, a method that is considered environmentally favorable as its only byproduct is water. This reaction is facilitated by a catalyst system, often composed of sodium tungstate (Na₂WO₄) and an acid, such as o-phosphoric acid (H₃PO₄). To overcome the challenge of immiscible aqueous and organic phases, a phase-transfer catalyst (PTC) is employed. The PTC, such as methyltrioctylammonium chloride (Aliquat 336), transports the active catalytic species from the aqueous phase to the organic phase where the this compound resides.

The reaction proceeds sequentially, first forming the monoepoxide, 1-allyloxy-4-glycidoloxybutane, and subsequently the diepoxide, 1,4-bis(glycidoloxy)butane.

Kinetic Studies of Epoxidation Processes

Kinetic investigations of the phase-transfer catalytic epoxidation of this compound reveal that the reaction follows a pseudo-first-order rate expression. researchgate.net Studies conducted in an organic solvent/aqueous solution two-phase medium have explored the conversion of this compound over time. researchgate.net The rate of the reaction is influenced by several factors, including the concentrations of the reactants and catalysts. The use of hydrogen peroxide as the oxidant with a sodium tungstate and o-phosphoric acid catalyst system has been a focus of these kinetic studies. researchgate.netrsc.org

Influence of Catalytic Systems and Reaction Parameters on Epoxidation

The efficiency and selectivity of the epoxidation of this compound are highly dependent on the catalytic system and various reaction parameters. Key factors that have been studied include the type of phase-transfer catalyst, the nature of the organic solvent, stirring speed, and the molar ratios of the reactants. researchgate.netnih.gov

Catalytic System: The combination of sodium tungstate(VI) dihydrate and orthophosphoric(V) acid (WO₄²⁻/PO₄³⁻) is a commonly investigated catalytic core. nih.govwikipedia.org The choice of the phase-transfer catalyst is also critical; quaternary ammonium (B1175870) salts like methyltrioctylammonium chloride (Aliquat 336) have proven effective. nih.gov

Reaction Parameters:

Stirring Speed: In a two-phase system, adequate agitation is necessary to ensure efficient mass transfer between the aqueous and organic phases. The reaction rate is often dependent on the stirring speed up to a certain point, beyond which it becomes independent, indicating that the reaction is no longer limited by mass transfer. nih.gov

Molar Ratios: The molar ratio of hydrogen peroxide to this compound and the ratio of the substrate to the catalyst components (Na₂WO₄:H₃PO₄) significantly affect the conversion rate and product distribution. researchgate.net

Solvent: The choice of organic solvent can influence the reaction rate and selectivity by affecting the solubility of the reactants and the efficiency of the phase-transfer catalyst.

| Parameter | Observation | Reference |

|---|---|---|

| Phase-Transfer Catalyst | Methyltrioctylammonium chloride (Aliquat 336) is an effective PTC for the system. | nih.gov |

| Catalyst System | Sodium tungstate(VI) dihydrate and orthophosphoric(V) acid are used to facilitate epoxidation with H₂O₂. | nih.gov |

| Molar Ratio (H₂O₂:Substrate) | Affects the rate of conversion of this compound. | researchgate.net |

| Stirring Speed | Impacts the mass transfer between phases, influencing the overall reaction rate. | nih.gov |

Radical Reactions and Their Controlled Generation

The allyl groups of this compound are susceptible to radical reactions. These reactions can be initiated by radical initiators, light, or heat and can lead to polymerization or functionalization. The interaction of diallyl ethers with ethyl radicals, for instance, has been shown to proceed through mechanisms of metathesis, addition, and dismutation. rsc.org

A significant application of radical reactions involving allyl groups is the thiol-ene reaction . This process involves the radical-mediated addition of a thiol (R-SH) across the double bond. wikipedia.org This reaction is a form of click chemistry, known for its high efficiency, rapid rate, and anti-Markovnikov selectivity, yielding a thioether. wikipedia.orgalfa-chemistry.comacsgcipr.org The process is typically initiated by a radical initiator or UV light, which generates a thiyl radical that propagates the reaction. wikipedia.org For this compound, this provides a pathway to introduce sulfur-containing functional groups at both ends of the molecule.

The generation of radicals can be controlled to produce well-defined polymers through techniques known as controlled radical polymerization (CRP). sigmaaldrich.com While specific studies on the CRP of this compound are not prominent, the presence of two allyl functionalities suggests its potential use as a crosslinking agent in such polymerizations. Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization could potentially incorporate this molecule into polymer networks. sigmaaldrich.com

Other Selective Functionalization Strategies

Beyond epoxidation, the allyl groups can be modified through various other selective chemical transformations. These strategies often employ transition metal catalysts to achieve high selectivity and yield.

Nucleophilic Additions to Allyloxy Moieties

Direct nucleophilic addition to the unactivated double bond of an allyloxy group is generally not feasible. However, the term can be interpreted more broadly to include reactions that functionalize the allyl group. One powerful strategy is the transition metal-catalyzed isomerization of the allyl ether to the corresponding prop-1-enyl ether. Catalysts based on ruthenium or iridium can facilitate the migration of the double bond. semanticscholar.org This isomerization is significant because it transforms the allyl group into a vinyl ether, which is more susceptible to subsequent reactions like hydrolysis to form an aldehyde.

Another important selective functionalization is hydrosilylation , which involves the addition of a silicon-hydrogen bond across the double bond. This reaction is typically catalyzed by transition metal complexes, particularly those of platinum or rhodium, and results in the formation of an organosilicon compound. nih.gov The reactivity of allyloxy groups in hydrosilylation reactions has been demonstrated on macromonomers containing bis-allyloxy functionalities. researchgate.netncl.res.in This method allows for the introduction of silyl groups, which can be used for further modifications or to impart specific properties to the molecule.

| Reaction Type | Description | Catalyst Example | Reference |

|---|---|---|---|

| Isomerization | Migration of the double bond from the terminal position to form a more reactive prop-1-enyl ether. | Ruthenium or Iridium complexes | semanticscholar.org |

| Hydrosilylation | Addition of a Si-H bond across the C=C double bond to form an organosilicon compound. | Platinum or Rhodium complexes | nih.gov |

| Thiol-ene Reaction | Radical-mediated addition of a thiol across the double bond to form a thioether. | Radical initiator or UV light | wikipedia.org |

Allylic Rearrangements and Transformations

A primary pathway for the rearrangement of this compound is the Claisen rearrangement, a type of-sigmatropic rearrangement. This reaction is a concerted, intramolecular process that typically occurs upon heating, transforming an allyl ether into an unsaturated carbonyl compound or, in the case of aryl allyl ethers, an allyl-substituted phenol. For aliphatic ethers like this compound, the reaction involves the migration of the allyl group, leading to the formation of a new carbon-carbon bond.

The mechanism proceeds through a cyclic, six-membered transition state where electrons from the allyl double bond, the C-O single bond, and a C-H bond (in the case of subsequent tautomerization) redistribute. The reaction is thermally induced and does not typically require a catalyst, although reaction temperatures can be high. Studies on related diallyl ethers have shown that various base-mediated cascade rearrangements can also occur, leading to a diversity of products depending on the specific substrates and conditions.

Applying this to this compound, a tandem Claisen rearrangement would be expected. Each allyl ether moiety would undergo the-sigmatropic shift. The hypothetical product from a complete tandem rearrangement would be a di-aldehyde, formed after the rearrangement and subsequent tautomerization of the intermediate enols.

Table 1: General Conditions for Claisen Rearrangement of Allyl Ethers

| Reaction Type | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Thermal Claisen Rearrangement | Heating, often neat or in a high-boiling solvent (e.g., 170-250 °C) | Concerted, pericyclic reaction. No catalyst required. | |

| Base-Mediated Rearrangement | Strong base (e.g., KHMDS, n-BuLi/KOt-Bu) in an inert solvent (e.g., THF) | Can lead to different cascade pathways, including-Wittig-oxy-Cope rearrangements. | |

| Lewis Acid Catalysis | Lewis acids (e.g., organoaluminum reagents) | Can accelerate the reaction and allow for lower temperatures. |

Olefin Metathesis for Controlled Structural Modifications

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. For a diene such as this compound, Ring-Closing Metathesis (RCM) is a particularly valuable transformation for synthesizing unsaturated cyclic compounds. This intramolecular reaction is catalyzed by metal-alkylidene complexes, most notably those based on ruthenium, developed by Grubbs, and molybdenum, developed by Schrock.

The RCM of this compound is expected to produce a seven-membered unsaturated cyclic ether, 2,3,6,7-tetrahydro-1,4-dioxocine, with the concurrent release of ethylene gas as a volatile byproduct. The removal of ethylene from the reaction system serves as a driving force, shifting the equilibrium towards the cyclic product.

The reaction mechanism involves a sequence of [2+2] cycloaddition and cycloreversion steps via a metallacyclobutane intermediate. The catalyst's metal center coordinates with the two terminal alkene groups of the substrate, facilitating the bond reorganization that leads to the cyclic product and regenerates the catalyst for subsequent cycles. Ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, are widely used due to their high functional group tolerance and stability. The choice of catalyst and reaction conditions (e.g., concentration, solvent) can influence reaction efficiency and selectivity.

Table 2: Common Catalysts for Ring-Closing Metathesis (RCM)

| Catalyst | Common Name | Key Characteristics | Reference |

|---|---|---|---|

| Bis(tricyclohexylphosphine)benzylidyne ruthenium(IV) dichloride | Grubbs' Catalyst 1st Generation | Good stability, tolerant of many functional groups. | |

| (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium | Grubbs' Catalyst 2nd Generation | Higher activity than 1st generation, effective for more challenging substrates. | |

| Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II) | Hoveyda-Grubbs' Catalyst 2nd Generation | High stability and initiation rates, good for catalyst recovery. | |

| Schrock's Catalyst | Molybdenum or Tungsten based | Very high reactivity, but more sensitive to air and functional groups. |

Polymerization Studies of 1,4 Bis Allyloxy Butane

Monomer Reactivity in Polymerization Systems

1,4-Bis(allyloxy)butane is a divinyl monomer that partakes in polymerization reactions through its two allyl groups. The reactivity of these functional groups is characteristic of allyl compounds in radical polymerization, which is notably different from that of vinyl monomers like styrenes or acrylates. The primary factor governing the reactivity of allyl monomers is the presence of reactive allylic hydrogen atoms—the hydrogen atoms on the carbon adjacent to the double bond.

In the context of polymerization, the reactivity of this compound is influenced by the following factors:

Polar Effects: The ether linkages in this compound can influence the reactivity of the allyl groups. The electron-donating nature of the ether oxygen can affect the stability of the C-H bond at the α-position. tandfonline.com The polarity of the functional groups in allyl monomers has been shown to be related to their polymerizability, as it influences the rate of degradative chain transfer. tandfonline.com

Cyclopolymerization: As a diallyl monomer, this compound has the potential to undergo intramolecular cyclization in addition to intermolecular propagation. This process, known as cyclopolymerization, leads to the formation of cyclic structures within the polymer backbone. The propensity for cyclization versus linear propagation is dependent on the monomer concentration and the reaction conditions.

The lower reactivity of allyl monomers compared to vinyl monomers is a critical consideration in polymerization system design. The polymerization rates are generally slower, and the resulting polymers often have lower molecular weights. e3s-conferences.org

Radical Polymerization of this compound

The polymerization of this compound can be initiated by free radical initiators. The process follows the standard steps of initiation, propagation, and termination, but with mechanistic features characteristic of allyl monomers.

Kinetic Analysis of Radical Polymerization Processes

The kinetics of the radical polymerization of diallyl monomers like this compound often deviate from the classical model observed for vinyl monomers. A key characteristic is the dependence of the polymerization rate on the initiator concentration. For many vinyl monomers, the rate of polymerization is proportional to the square root of the initiator concentration. However, for allylic monomers, the polymerization rate is often found to be directly proportional to the initiator concentration to the first power. e3s-conferences.org This is attributed to the prevalence of degradative chain transfer, which introduces a termination step that is first order with respect to the radical concentration.

The polymerization rate (Rp) can often be described by the following equation:

Rp = k[M]^x[I]^y

Where:

[M] is the monomer concentration

[I] is the initiator concentration

x and y are the reaction orders with respect to the monomer and initiator, respectively. For diallyl monomers, y is often close to 1.

Mechanistic Investigations of Free Radical Formation and Propagation

The mechanism of radical polymerization of allyl ethers has been a subject of investigation. While traditionally viewed as a free-radical addition process, recent studies suggest a more complex mechanism. A proposed radical-mediated cyclization (RMC) mechanism offers a different perspective on the polymerization of allyl ether monomers. nih.govacs.org

This proposed mechanism involves three key steps:

Hydrogen Abstraction: A radical abstracts an allylic hydrogen atom from the methylene group of the allyl ether, generating a resonance-stabilized allyl ether radical.

Cyclization: This radical then reacts with the double bond of a second allyl ether molecule to form a five-membered cyclopentane-like ring radical.

Chain Propagation: The newly formed cyclic radical abstracts a hydrogen atom from a third allyl ether molecule, propagating the chain and generating a new allyl ether radical to continue the cycle.

This RMC mechanism helps to explain the formation of cyclic structures in the polymer chain and provides an alternative to the simple free-radical addition model that is hindered by degradative chain transfer. nih.govacs.org

The propagation step in the radical polymerization of this compound can proceed through several pathways:

Intermolecular Propagation: The growing polymer radical adds to one of the allyl groups of a monomer molecule, leading to linear chain growth.

Intramolecular Cyclization: The radical at the end of a growing chain attacks the second allyl group within the same monomer unit, forming a cyclic structure.

Crosslinking: As the polymerization progresses, the pendant allyl groups on the polymer chains can react, leading to the formation of a crosslinked network.

Influence of Initiators and Polymerization Conditions

The choice of initiator and polymerization conditions can significantly impact the radical polymerization of this compound.

Initiators:

Initiator Concentration: As discussed in the kinetic analysis, the concentration of the initiator has a strong influence on the polymerization rate. e3s-conferences.orgnih.gov An increase in initiator concentration generally leads to a higher polymerization rate but may also result in polymers with lower molecular weights due to an increased rate of termination. researchgate.net

Polymerization Conditions:

Monomer Concentration: The concentration of this compound can affect the competition between intramolecular cyclization and intermolecular propagation. At lower monomer concentrations, the probability of intramolecular cyclization is higher, leading to a greater proportion of cyclic units in the polymer chain.

Solvent: The choice of solvent can influence the polymerization kinetics and the conformation of the growing polymer chains.

Copolymerization and Terpolymerization Strategies for Enhanced Material Properties

The behavior of this compound in a copolymerization system is described by its monomer reactivity ratios (r1 and r2). fiveable.me These ratios quantify the relative preference of a growing polymer radical ending in one monomer unit to add another molecule of the same monomer versus the comonomer.

For a copolymerization between monomer 1 (M1, e.g., a vinyl monomer) and monomer 2 (M2, e.g., this compound):

r1 = k11 / k12

r2 = k22 / k21

Where k represents the rate constants for the propagation reactions.

Given the lower reactivity of allyl monomers, it is expected that the reactivity ratio for this compound (r2) would be low in copolymerizations with more reactive vinyl monomers. This would imply that the growing polymer radical ending in a vinyl monomer unit would preferentially add another vinyl monomer over this compound.

Interactive Data Table: Theoretical Monomer Reactivity Ratios and Resulting Copolymer Structures

| r1 (Vinyl Monomer) | r2 (this compound) | r1 * r2 | Copolymer Structure |

| > 1 | > 1 | > 1 | Blocky |

| < 1 | < 1 | < 1 | Alternating Tendency |

| ~ 1 | ~ 1 | ~ 1 | Ideal Random |

| > 1 | < 1 | ~ 1 | Random with more M1 |

| < 1 | > 1 | ~ 1 | Random with more M2 |

| ~ 0 | ~ 0 | ~ 0 | Strongly Alternating |

By selecting appropriate comonomers, a range of material properties can be achieved:

Introduction of Functionality: Comonomers with specific functional groups can be used to introduce desired chemical or physical properties into the final material.

Control of Crosslink Density: The concentration of this compound in the monomer feed can be used to control the number of pendant allyl groups in the copolymer, which in turn controls the crosslink density upon curing.

Role as a Crosslinking Agent in Polymer Network Formation

The presence of two allyl groups makes this compound an effective crosslinking agent. polysciences.com It can be used to form three-dimensional polymer networks, which enhances the mechanical strength, thermal stability, and chemical resistance of materials.

The crosslinking process can occur in two main ways:

During Polymerization: In the homopolymerization or copolymerization of this compound, the pendant allyl groups on the polymer chains can react with growing radicals or other pendant allyl groups, leading to the formation of a network structure as the polymerization proceeds.

Post-Polymerization Curing: this compound can be blended with a pre-existing polymer, and a crosslinking reaction can be initiated, for example, by heat or radiation in the presence of a suitable initiator. The bifunctional nature of this compound allows it to form bridges between polymer chains.

The efficiency of crosslinking depends on several factors, including the concentration of the crosslinking agent, the reactivity of the polymer matrix, and the curing conditions. The formation of a crosslinked network transforms a thermoplastic material into a thermoset, which is generally more rigid and less soluble.

Synthesis of Advanced Polymeric Materials from this compound

The presence of terminal double bonds in this compound makes it an ideal monomer for a variety of polymerization techniques. Researchers have successfully employed methods such as thiol-ene polymerization and hydrosilylation to construct complex macromolecular structures with precisely controlled properties. These advanced materials are of significant interest for a range of applications, from specialized coatings to biomedical devices.

Polyether Architectures and their Tailored Synthesis

The synthesis of advanced polyether architectures from this compound is effectively achieved through thiol-ene "click" chemistry. This highly efficient and versatile reaction involves the radical-mediated addition of a dithiol to the diene monomer, this compound. The anti-Markovnikov addition of the thiol groups across the allyl double bonds results in the formation of a linear poly(thioether-ether). wikipedia.org This step-growth polymerization process is known for its high yields, stereoselectivity, and rapid reaction rates, making it an exemplary "click" chemistry reaction. wikipedia.org

The general mechanism for this free-radical addition is initiated by light, heat, or a radical initiator, which generates a thiyl radical. This radical then propagates by reacting with the allyl group of this compound to form a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule regenerates the thiyl radical, which continues the polymerization cycle. wikipedia.org

By carefully selecting the dithiol comonomer, the properties of the resulting poly(thioether-ether) can be precisely tailored. For instance, the use of dithiols with varying chain lengths and functionalities allows for control over the polymer's thermal properties, solubility, and mechanical strength. This tailored approach enables the synthesis of polyether architectures suitable for a wide array of specialized applications.

| Dithiol Monomer | Polymer Structure | Resulting Polymer Properties | Potential Applications |

|---|---|---|---|

| 1,2-Ethanedithiol | Alternating thioether and ether linkages with short alkyl segments | Increased rigidity and higher glass transition temperature. | Engineering thermoplastics, structural adhesives. |

| 1,4-Butanedithiol | Longer, more flexible alkyl segments between thioether groups. | Enhanced flexibility and lower glass transition temperature. | Elastomers, flexible coatings. researchgate.net |

| 1,4-Benzenedimethanethiol | Aromatic rings incorporated into the polymer backbone. | Improved thermal stability and chemical resistance. | High-performance coatings, corrosion-resistant materials. google.com |

Inorganic-Organic Hybrid Materials Development

The development of inorganic-organic hybrid materials from this compound leverages its ability to be functionalized and then integrated into an inorganic network, typically through a sol-gel process. A key strategy involves the hydrosilylation of the allyl groups of this compound with a suitable organosilane, such as a trialkoxysilane. This reaction creates a new molecule that possesses both the organic character of the butane (B89635) diether and the inorganic-precursor nature of the silane.

This functionalized molecule can then undergo co-condensation with a primary inorganic precursor, like tetraethoxysilane (TEOS), in a sol-gel reaction. The sol-gel process involves the hydrolysis and subsequent polycondensation of the alkoxide groups to form a three-dimensional inorganic silica (SiO₂) network. utwente.nl The organic component, derived from this compound, becomes covalently bonded within this inorganic matrix, resulting in a hybrid material at the molecular level.

The properties of these hybrid materials can be finely tuned by adjusting the ratio of the organic and inorganic components. For example, a higher proportion of the this compound-derived component can impart greater flexibility and hydrophobicity to the final material, while a higher silica content enhances its mechanical strength and thermal stability. This approach allows for the creation of materials with a unique combination of properties not achievable by either component alone.

| Organosilane Modifier | Inorganic Precursor | Synthesis Method | Hybrid Material Characteristics | Potential Applications |

|---|---|---|---|---|

| 3-(Triethoxysilyl)propane-1-thiol (hydrosilylation product with this compound) | Tetraethoxysilane (TEOS) | Acid-catalyzed sol-gel co-condensation | Optically transparent, mechanically robust thin films with tailored surface energy. | Scratch-resistant coatings, functionalized surfaces for biomedical devices. researchgate.net |

| (3-Aminopropyl)triethoxysilane (post-functionalization of a derived polymer) | Tetraethoxysilane (TEOS) | Base-catalyzed sol-gel process | Porous materials with accessible organic functional groups. | Catalyst supports, platforms for solid-phase synthesis. scispace.com |

| 1,4-Bis(triethoxysilyl)benzene | Co-condensation with functionalized this compound | Sol-gel polymerization | Microporous materials with enhanced hydrothermal stability. | Molecular sieves, separation membranes. utwente.nl |

Theoretical and Computational Investigations of 1,4 Bis Allyloxy Butane

Electronic Structure Elucidation and Reactivity Prediction

The first step in any computational study is to elucidate the electronic structure of the molecule, as this governs its stability, geometry, and reactivity. For 1,4-bis(allyloxy)butane, this involves calculating the distribution of electron density and the energies of the molecular orbitals.

Key Electronic Properties and Predictions:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. For this compound, the HOMO is expected to be localized on the electron-rich C=C double bonds of the allyl groups.

Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the regions around the oxygen atoms and the π-systems of the allyl groups would be electron-rich, making them susceptible to attack by electrophiles.

Reactivity Descriptors: Quantum chemical calculations can furnish various reactivity descriptors, such as hardness, softness, and electronegativity. jmchemsci.com These values help in predicting how the molecule will interact with other reagents and under what conditions it is likely to react. The two allyl groups offer multiple potential reaction sites, and computational analysis can predict which site is more likely to react first.

Computational Modeling of Reaction Pathways and Mechanisms

With its two functional allyl groups, this compound can undergo a variety of chemical transformations, including addition reactions, cyclization, and polymerization. Computational modeling is instrumental in mapping the potential energy surfaces of these reactions to understand their mechanisms and predict their outcomes.

Density Functional Theory (DFT) is a robust quantum mechanical method widely used to investigate the structures and reactivities of organic molecules. jmchemsci.com It offers a balance between computational cost and accuracy, making it suitable for molecules of the size of this compound.

In a typical DFT study, the geometry of the molecule is first optimized to find its lowest energy conformation. Then, properties such as vibrational frequencies, molecular orbital energies, and the MEP are calculated. For studying reactions, DFT is used to locate the structures of reactants, products, and, crucially, the transition states that connect them. jmchemsci.com The calculated energies of these structures allow for the determination of activation energies and reaction enthalpies, providing a thermodynamic and kinetic profile of the reaction. Studies on similar molecules, such as 1,4-bis(methane sulfonyloxy)butane, have utilized DFT to calculate activation and formation energies for various reaction pathways. jmchemsci.com

Many reactions involving allyl groups, such as hydroformylation or insertion polymerization, can proceed with different regioselectivities (e.g., Markovnikov vs. anti-Markovnikov addition). Computational chemistry is a key tool for predicting which regioisomer is more likely to form.

This is achieved by locating the transition state for each possible reaction pathway. A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" for a chemical transformation. By calculating the energy of each competing transition state, the activation energy (the energy barrier that must be overcome for the reaction to occur) for each pathway can be determined. According to transition state theory, the pathway with the lower activation energy will be kinetically favored and will correspond to the major product.

For instance, in the palladium-catalyzed insertion polymerization of analogous diallyl ethers, DFT calculations have been used to compare the energy barriers for 1,2-insertion versus 2,1-insertion of the allyl group, thereby predicting the regioselectivity of the polymerization.

Simulation of Polymerization Processes and Resultant Polymer Properties

The bifunctional nature of this compound makes it a potential monomer for polymerization, capable of forming linear polymers, cross-linked networks, or participating in copolymerizations. Simulating these processes provides insight into the reaction mechanism and the properties of the resulting polymer.

Computational approaches to simulating polymerization can include:

Modeling Chain Growth: DFT can be used to model the elementary steps of polymerization, such as initiation, propagation, and termination. By calculating the energy barriers for these steps, the feasibility and rate of the polymerization can be assessed. For allyl ethers, mechanisms like radical-mediated cyclization or palladium-catalyzed insertion polymerization are potential pathways that can be modeled.

Predicting Polymer Structure: Simulations can predict the microstructure of the resulting polymer, such as tacticity and the formation of cyclic units within the polymer chain. For diallyl ethers, studies have shown that intramolecular cyclization following the insertion of the first allyl group is a key mechanistic feature.

Quantitative Structure-Property Relationships (QSPR): Once a potential polymer structure is determined, QSPR methods can be used to predict its macroscopic properties. These methods use the chemical structure of the polymer's repeating unit to estimate properties like glass transition temperature, density, and mechanical strength.

Below is an illustrative table of the types of data that would be generated from a comprehensive computational study of this compound. Note that specific values are not available from existing literature and are presented here for structural context only.

| Computational Method | Calculated Property | Significance for this compound |

|---|---|---|

| DFT (e.g., B3LYP/6-31G) | HOMO Energy | Indicates electron-donating ability (reactivity with electrophiles). |

| DFT (e.g., B3LYP/6-31G) | LUMO Energy | Indicates electron-accepting ability (reactivity with nucleophiles). |

| DFT (e.g., B3LYP/6-31G*) | Molecular Electrostatic Potential (MEP) | Identifies nucleophilic sites (allyl C=C bonds, oxygen atoms) and electrophilic sites. |

| Transition State Search (e.g., QST3/Berny) | Activation Energy (Ea) for Addition Reaction | Predicts the kinetic feasibility and rate of reactions at the allyl groups. |

| Transition State Search (e.g., QST3/Berny) | Regioselective Transition State Energies | Predicts the preferred orientation of addition to the allyl C=C bond. |

| DFT Pathway Modeling | Polymerization Propagation Barrier | Assesses the likelihood and kinetics of polymer chain growth. |

Advanced Spectroscopic Characterization in Research on 1,4 Bis Allyloxy Butane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1,4-bis(allyloxy)butane (C₁₀H₁₈O₂), both ¹H and ¹³C NMR would provide definitive evidence for its structural assignment.

In a hypothetical ¹H NMR spectrum, the symmetry of the molecule would lead to a specific number of signals with predictable chemical shifts and splitting patterns. The protons of the central butane (B89635) chain (—O-CH₂-CH₂-CH₂-CH₂-O—) would be chemically different from the protons of the terminal allyl groups (—CH₂-CH=CH₂).

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments. Due to the molecule's symmetry, one would expect five distinct signals: two for the butane backbone carbons and three for the allyl group carbons (the CH₂, CH, and terminal CH₂).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| O-C H₂-(butane) | ~3.4-3.5 | ~70-71 |

| O-CH₂-C H₂-(butane) | ~1.6-1.7 | ~26-27 |

| O-C H₂-(allyl) | ~3.9-4.0 | ~71-72 |

| =C H- | ~5.8-6.0 | ~134-135 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and have not been experimentally verified for this specific compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. The spectra for this compound would be characterized by the presence of ether linkages and alkene groups.

Key expected vibrational frequencies would include:

C=C Stretch: A peak around 1645 cm⁻¹ indicating the presence of the alkene double bond.

C-O-C Stretch: Strong absorptions in the 1150-1085 cm⁻¹ region, characteristic of the ether functional groups.

=C-H Bending: Out-of-plane bending vibrations for the vinyl group would appear in the 1000-810 cm⁻¹ range.

C-H Stretches: Signals just above and below 3000 cm⁻¹, corresponding to sp² (=C-H) and sp³ (C-H) hybridized carbons, respectively.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| =C-H Stretch | 3080-3010 | FTIR/Raman |

| C-H Stretch (sp³) | 2950-2850 | FTIR/Raman |

| C=C Stretch | ~1645 | FTIR/Raman |

| C-O-C Asymmetric Stretch | 1150-1085 | FTIR |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (170.25 g/mol ).

The fragmentation pattern would likely be dominated by cleavage at the ether linkages and rearrangements involving the allyl groups. Common fragmentation pathways would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the ether oxygen.

Loss of an allyl group: Cleavage of the O-CH₂ bond, resulting in a fragment corresponding to the loss of C₃H₅ (m/z 41).

Cleavage of the butane chain: Fragmentation within the central four-carbon chain.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 170 | [C₁₀H₁₈O₂]⁺ (Molecular Ion) |

| 129 | [M - C₃H₅]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

Note: The relative abundance of these fragments would depend on the ionization energy and the specific mass spectrometry technique used.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Future research into the synthesis of 1,4-Bis(allyloxy)butane will likely prioritize the development of more efficient and selective methodologies, aligning with the principles of green chemistry. While traditional Williamson ether synthesis is effective, emerging strategies aim to improve reaction rates, enhance yields, and minimize waste.

Furthermore, the development of continuous flow processes for the synthesis of this compound represents a significant step forward. Flow chemistry offers superior control over reaction parameters, leading to improved selectivity and safety. Future studies will likely explore the optimization of reactor design and reaction conditions to maximize throughput and purity.

The table below outlines potential research directions for the synthesis of this compound, emphasizing green chemistry principles.

| Research Direction | Catalyst/Method | Potential Advantages | Key Metrics for Evaluation |

| Catalyst Optimization | Quaternary ammonium (B1175870) and phosphonium (B103445) salts | Increased reaction rates, milder conditions, reduced solvent usage. | Yield (%), Selectivity (%), Catalyst Turnover Number, E-Factor. |

| Process Intensification | Continuous flow reactors | Enhanced heat and mass transfer, improved safety, higher throughput. | Space-Time Yield (STY), Process Mass Intensity (PMI). |

| Alternative Alkylating Agents | Bio-derived allyl sources | Reduced reliance on fossil fuels, potentially lower toxicity. | Atom Economy, Life Cycle Assessment (LCA) data. |

Exploration of Advanced Polymer Architectures and Their Performance

The presence of two reactive allyl groups makes this compound an ideal candidate for the creation of advanced polymer architectures, particularly through thiol-ene "click" chemistry . This photo-initiated, radical-mediated reaction is highly efficient, proceeds under mild conditions, and exhibits excellent functional group tolerance. researchgate.net

Future research will focus on utilizing this compound as a cross-linking agent to create highly uniform polymer networks with tailored properties. The flexibility of the butane (B89635) diether core is expected to impart unique mechanical properties to the resulting materials, such as improved toughness and elasticity, which are often challenging to achieve in densely cross-linked thermosets. researchgate.net

The exploration of dual-curing systems is another exciting frontier. In such systems, this compound can participate in a thiol-ene reaction in conjunction with another polymerization chemistry, such as the polymerization of acrylates. This approach allows for the formation of interpenetrating polymer networks (IPNs) with synergistic properties, combining the characteristics of both networks.

The following table summarizes the influence of different "ene" functionalities on the kinetics of thiol-ene polymerization, providing a basis for designing advanced polymer architectures with this compound.

| "Ene" Functional Group | Relative Polymerization Rate | Key Polymer Characteristics |

| Allyl Ether | Moderate | Flexible thioether linkages, step-growth mechanism. |

| Acrylate (B77674) | High | Can undergo chain-growth homopolymerization, leading to heterogeneous networks. |

| Norbornene | High | Forms rigid networks, high glass transition temperatures. |

| Vinyl Ether | High | Rapid polymerization kinetics, step-growth mechanism. |

Systematic studies on the structure-property relationships of polymers derived from this compound will be crucial. This includes a detailed investigation of their mechanical, thermal, and chemical resistance properties as a function of the thiol co-monomer and the degree of cross-linking.

Integration into Sustainable and Green Chemistry Processes

A significant future direction for this compound is its integration into sustainable and green chemistry frameworks. This encompasses both its synthesis and its application in environmentally benign materials. A key aspect of this is the production of its precursor, 1,4-butanediol (B3395766) (BDO) , from renewable resources. The direct fermentation of sugars derived from lignocellulosic biomass, such as wheat straw or cardoon, is a promising route to bio-based BDO. nih.govmdpi.comnih.govresearchgate.netresearchgate.net

Life Cycle Assessment (LCA) studies have shown that bio-based BDO can offer a significant reduction in environmental impact compared to its fossil-based counterpart, particularly in terms of greenhouse gas emissions. nih.gov Future research will aim to further optimize the biorefinery processes to improve yields and reduce energy consumption, thereby enhancing the sustainability profile of this compound derived from bio-BDO.

The table below presents a comparison of the carbon footprint for fossil-based and bio-based 1,4-butanediol production.

| Production Route | Feedstock | Carbon Footprint (kg CO2eq / kg BDO) |

| Fossil-based | Natural Gas / Coal | ~3.5 - 4.5 |

| Bio-based (from Wheat Straw) | Wheat Straw | ~1.6 |

| Bio-based (from Cardoon) | Cardoon Biomass | ~2.82 |

Furthermore, the application of this compound in polymers that are designed for degradation or recycling will be a critical area of research. For instance, incorporating ester bonds into the polymer backbone of thiol-ene networks can render them susceptible to degradation in a basic solution, facilitating their end-of-life management. acs.org

Synergistic Approaches Combining Theoretical Predictions and Experimental Validation

The synergy between computational chemistry and experimental studies will be instrumental in accelerating the development of new applications for this compound. Density Functional Theory (DFT) is a powerful tool for predicting the reactivity of molecules and for elucidating reaction mechanisms. researchgate.net

Future research will increasingly rely on DFT calculations to:

Calculate the bond dissociation energies (BDEs) of the C-H bonds on the allyl groups, providing insights into their susceptibility to hydrogen abstraction, a key initiation step in some polymerization processes. nih.gov

Model the mechanical properties of the resulting polymer networks, guiding the selection of co-monomers to achieve desired performance characteristics.

Experimental validation of these theoretical predictions is crucial. High-throughput experimental platforms can be employed to rapidly synthesize and screen libraries of polymers based on the computational designs. This iterative cycle of theoretical prediction and experimental validation will enable a more rational and efficient approach to materials discovery.

The following table showcases the performance of various DFT functionals for the calculation of X-H bond dissociation energies, highlighting the importance of selecting an appropriate theoretical method.

| DFT Functional | Mean Unsigned Error (kcal/mol) for C-H bonds |

| M08-HX | 1.3 |

| M06-2X | 1.3 |

| BMK | 1.3 |

| M05-2X | 1.3 |

| B3LYP | > 2.0 |

By combining the predictive power of computational chemistry with targeted experimental synthesis and characterization, the full potential of this compound as a versatile chemical intermediate can be realized.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-bis(allyloxy)butane, and what analytical methods validate its purity?

- Methodology : A common approach involves nucleophilic substitution reactions between 1,4-butanediol and allyl bromide under basic conditions. Gas chromatography (GC) with non-polar columns (e.g., DB-5) and temperature ramping (e.g., 10 K/min to 280°C) is recommended for purity assessment, as validated for structurally similar ethers . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm molecular structure, with characteristic allyl proton resonances at δ 5.2–5.9 ppm and ether linkages at δ 3.5–4.0 ppm, as demonstrated in analogous bis(ether) syntheses .

Q. How should researchers handle this compound to ensure laboratory safety?

- Methodology : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure), use nitrile gloves, safety goggles, and fume hoods. Store in airtight containers away from oxidizers. Emergency protocols include rinsing exposed skin with water for 15 minutes and seeking medical evaluation for inhalation exposure .

Q. What spectroscopic techniques are critical for characterizing this compound’s molecular structure?

- Methodology : Fourier-transform infrared (FTIR) spectroscopy identifies ether C-O-C stretching (~1100 cm⁻¹) and allyl C=C stretches (~1640 cm⁻¹). Mass spectrometry (electron ionization) reveals fragmentation patterns, such as m/z 170 (molecular ion) and allyloxy-specific cleavages, as observed in related bis(allyloxy) compounds .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in coordination chemistry?

- Methodology : The compound’s ether oxygen lone pairs can act as Lewis bases, coordinating to transition metals like Pd or Rh. For example, palladium-catalyzed coupling reactions (e.g., allylic alkylation) benefit from ligand design using bis(ether) backbones. X-ray crystallography of metal complexes can elucidate coordination geometry, as shown in studies of analogous macrocyclic ligands .

Q. What strategies resolve contradictions in thermal stability data for this compound under varying conditions?

- Methodology : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres. Compare decomposition onset temperatures and exothermic peaks. For instance, related bis(imidazole) ethers showed stability up to 200°C in nitrogen but degraded rapidly in air, highlighting environmental sensitivity .

Q. How can computational modeling predict this compound’s conformational flexibility and its impact on material properties?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) optimize molecular geometry and evaluate rotational barriers of allyloxy groups. Compare with crystallographic data (e.g., monoclinic P21/c symmetry, a = 7.7977 Å, b = 13.888 Å) to validate models, as done for non-planar bis(nitrophenoxy) derivatives .

Q. What role does this compound play in designing cross-linked polymers, and how is polymerization efficiency quantified?

- Methodology : Use radical-initiated copolymerization with divinyl monomers. Monitor cross-linking via gel permeation chromatography (GPC) and dynamic mechanical analysis (DMA). For example, bis(allyloxy)benzene analogs achieved 85% conversion in thiol-ene click reactions, with glass transition temperatures (Tg) correlating with cross-link density .

Methodological Notes

- Synthesis Optimization : Adjust reaction stoichiometry (e.g., 2:1 allyl bromide to diol) and base (e.g., K₂CO₃ vs. NaOH) to minimize by-products like allyl alcohol .

- Data Validation : Cross-reference GC retention indices with NIST databases and confirm crystallographic parameters with CIF files from the Cambridge Structural Database .

- Advanced Applications : Explore catalytic asymmetric synthesis using chiral ligands derived from bis(allyloxy) scaffolds, leveraging precedents in Pd-catalyzed cross-couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.